![molecular formula C16H17Cl2NO2S B4625657 N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)

N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their significant pharmacological potential due to the presence of the sulfonamide moiety. Its derivatives have been synthesized and studied for various biological and chemical properties.

Synthesis Analysis

- The synthesis of related sulfonamide derivatives involves reactions such as sulfochlorination and amidation. Compounds like N-aryl-o-hydroxybenzenesulfonamides have been synthesized from halogenated phenols through these methods (Shen Jun-ju, 2004).

- N-dimethylphenyl substituted derivatives, similar in structure to the compound , have been synthesized through reactions involving 4-chlorobenzenesulfonyl chloride and different dimethyl substituted phenyl amine (Aziz‐ur‐Rehman et al., 2014).

Molecular Structure Analysis

- The molecular structures of closely related compounds, such as N-aryl-2,5-dimethoxybenzenesulfonamides, are stabilized by various intramolecular interactions, including C-H...O and N-H...Cl interactions (K. Shakuntala et al., 2017).

Chemical Reactions and Properties

- Sulfonamide derivatives undergo various chemical reactions, such as condensation with electrophilic compounds, leading to the formation of diverse products like carbinols, imines, amides, and acids (Hamao Watanabe et al., 1969).

Physical Properties Analysis

- The physical properties of sulfonamide derivatives are influenced by their molecular structure. Crystallographic studies provide insights into their geometric configuration, stability, and intermolecular interactions (B. Al-Hourani et al., 2016).

Chemical Properties Analysis

- The chemical properties of such compounds are characterized by their reactivity and interaction with other molecules. For instance, N-aryl-hydroxybenzenesulfonamide derivatives exhibit varied reactivity depending on their structural configuration (W. Siddiqui et al., 2008).

Applications De Recherche Scientifique

Synthesis and Biological Screening

The synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide has been explored, resulting in compounds that exhibit moderate to good biological activities against both Gram-negative and Gram-positive bacteria. These compounds also demonstrated potential in enzyme inhibition, particularly against lipoxygenase and chymotrypsin enzymes. This research indicates the versatility of sulfonamide derivatives in biological applications and their potential in developing new antibacterial and enzyme inhibitory agents (Aziz‐ur‐Rehman et al., 2014).

Polymer Functionalization

Research into the synthesis of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) through thiol-ene photopolymerization highlights its application in functionalizing polymeric materials. This polymer exhibits high solubility in common organic solvents and can be deprotected to yield hydrophobic polymers with significant thermal decomposition points. Such materials have potential applications in various fields, including coatings, adhesives, and the broader materials science domain, showcasing the adaptability of sulfonamide derivatives in material engineering (Y. Hori et al., 2011).

Nonpeptide Agonist Discovery

The discovery of nonpeptidic agonists for the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, demonstrates the potential of sulfonamide derivatives in therapeutic applications, particularly in drug discovery. These compounds, characterized by their selectivity and drug-like properties, offer new avenues for pharmacological research tools and drug leads, highlighting the importance of sulfonamide derivatives in medicinal chemistry and pharmacology (G. Croston et al., 2002).

Computational and Structural Studies

The synthesis and structural characterization of new sulfonamide molecules, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have been complemented by computational studies to understand their properties and interactions at the molecular level. These studies provide insights into the electronic structure, vibrational properties, and potential interactions with biological targets, underscoring the role of sulfonamide derivatives in computational chemistry and molecular modeling (P. Murthy et al., 2018).

Propriétés

IUPAC Name |

N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO2S/c1-10-4-5-11(2)16(8-10)22(20,21)19-12(3)14-7-6-13(17)9-15(14)18/h4-9,12,19H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAPQWVIVFKMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

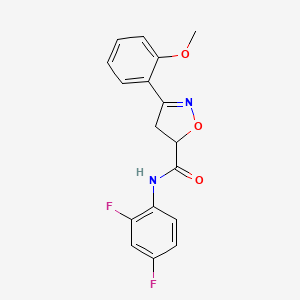

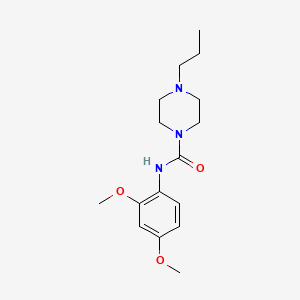

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4625580.png)

![(2,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4625600.png)

![ethyl ({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4625605.png)

![methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate](/img/structure/B4625619.png)

![2-chloro-5-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4625629.png)

![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)

![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)

![8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4625639.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)

![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)

![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)

![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)